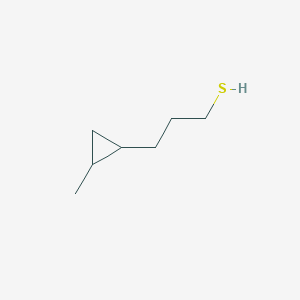

3-(2-Methylcyclopropyl)propane-1-thiol

Description

Properties

IUPAC Name |

3-(2-methylcyclopropyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-6-5-7(6)3-2-4-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFKQDHOODTRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylcyclopropyl)propane-1-thiol typically involves the reaction of 2-methylcyclopropyl derivatives with thiol-containing reagents under controlled conditions. One common method involves the use of 2-methylcyclopropyl bromide and sodium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclopropyl)propane-1-thiol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the thiol group to a sulfonic acid or disulfide using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Dithiothreitol (DTT), sodium borohydride.

Substitution: Alkyl halides, tosylates, and other electrophiles.

Major Products Formed

Oxidation: Sulfonic acids, disulfides.

Reduction: Thiols.

Substitution: Alkyl thiols, thioethers.

Scientific Research Applications

3-(2-Methylcyclopropyl)propane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclopropyl)propane-1-thiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, modulating protein function and signaling pathways. Additionally, the compound can act as a nucleophile in substitution reactions, targeting electrophilic centers in biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Methylcyclopropyl)propane-1-thiol with compounds sharing functional or structural similarities from the evidence provided.

Functional Group Comparison

This compound :

- Functional group : Terminal thiol (-SH).

- Key properties : High acidity (pKa ~10–11), susceptibility to oxidation, and nucleophilic reactivity.

- (R)-3-Methylamino-1-(2-thienyl)-1-propanol (): Functional groups: Alcohol (-OH) and secondary amine (-NHCH3). Key properties: Reduced acidity (alcohol pKa ~16–18) compared to thiols; hydrogen-bonding capability enhances solubility in polar solvents. Used as a pharmaceutical intermediate, highlighting its stability under synthetic conditions.

- Compound from (3-[[dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol): Functional groups: Dual thiols and silyl ethers.

Substituent Effects

- Cyclopropyl vs. Thienyl substituents (e.g., in and ) are aromatic, enabling conjugation and stabilizing charge distribution, which is absent in the aliphatic cyclopropane.

Silyl vs. Cyclopropyl :

Research Findings and Limitations

- Thiol Reactivity: The target compound’s thiol group is more reactive than the alcohol in ’s amino alcohol, enabling faster nucleophilic substitutions or metal coordination.

- Steric Effects : The cyclopropane’s strain may accelerate ring-opening reactions compared to the stable thienyl or silyl substituents.

- Limitations : Direct comparative data (e.g., kinetic studies, thermodynamic stability) for this compound are absent in the provided evidence. Conclusions are inferred from structural analogs.

Biological Activity

3-(2-Methylcyclopropyl)propane-1-thiol, a compound characterized by its thiol functional group (-SH) attached to a carbon chain with a methyl-substituted cyclopropyl ring, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

The molecular formula of this compound is C₇H₁₄S, with a molecular weight of approximately 130.25 g/mol. Its structure can be described as follows:

- Thiol Group : The presence of the thiol group allows for significant reactivity, particularly with electrophiles.

- Cyclopropyl Ring : The cyclopropyl moiety contributes to the compound's unique steric and electronic properties.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various molecular targets. This interaction is crucial in several biological processes:

- Antioxidant Activity : The thiol group can neutralize free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.

- Metal Coordination : The sulfur atom in the thiol group can coordinate with metal ions, forming stable complexes that may influence biochemical pathways.

Antimicrobial Properties

Research indicates that thiol compounds can exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anti-inflammatory Effects

Thiol compounds are known for their potential anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of thiol compounds similar to this compound:

-

Antioxidant Activity Study :

- A study on related thiols demonstrated their ability to scavenge free radicals effectively. The results indicated that these compounds could reduce oxidative damage in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

-

Antimicrobial Study :

- Research published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of thiol compounds against Gram-positive and Gram-negative bacteria. The study found that these compounds disrupted bacterial membranes, leading to cell lysis.

-

Inflammation Modulation :

- A study published in Pharmacology Reports examined the anti-inflammatory effects of various thiols, revealing that they significantly reduced levels of pro-inflammatory markers in animal models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiol compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Pentanethiol | Linear chain thiol | Antimicrobial |

| 2-Mercaptoethanol | Simple aliphatic thiol | Antioxidant |

| 3-Mercaptopropionic acid | Thiol with carboxylic acid | Neuroprotective |

| This compound | Cyclopropyl ring + thiol | Antioxidant, antimicrobial |

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methylcyclopropyl)propane-1-thiol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A viable approach involves reductive amination or thiol-ene "click" chemistry, leveraging cyclopropane ring formation strategies. For example, NaCNBH₃ in ethanol under acidic conditions can reduce intermediates like thiol-oximes (e.g., 3-mercaptopropanal derivatives) to yield target thiols. Optimization includes controlling pH (e.g., 1M HCl in ethanol) and temperature (room temperature to 40°C). Purification via silica gel chromatography ensures high purity . Cyclopropane introduction may require specialized catalysts or photochemical methods to manage ring strain .

Q. How should researchers assess the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and thiol proton (δ 1.2–1.6 ppm).

- HRMS for exact mass verification (e.g., C₇H₁₂S requires m/z 128.0668).

- IR to identify S-H stretches (~2550 cm⁻¹).

Impurity profiling via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) can resolve degradation products .

Q. What storage conditions are critical to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Thiols are oxidation-sensitive; store under inert atmosphere (argon/nitrogen) at -20°C in amber vials. Add antioxidants (e.g., BHT at 0.1% w/w) to prevent disulfide formation. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. What strategies can mitigate challenges in introducing the methylcyclopropyl group during synthesis?

- Methodological Answer : Cyclopropanation via Simmons-Smith reactions (using Zn/Cu couples) or transition-metal catalysis (e.g., Rh(II)) can enhance regioselectivity. Computational modeling (DFT) predicts steric effects of the methyl group on ring strain. Use protecting groups (e.g., trityl for -SH) to prevent side reactions during cyclopropane formation .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping cyclopropane protons), employ 2D techniques (COSY, HSQC) or variable-temperature NMR. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Comparative analysis with structurally analogous compounds (e.g., 3-(trimethoxysilyl)propane-1-thiol derivatives) provides reference benchmarks .

Q. What advanced analytical techniques are suitable for tracking degradation products or impurities?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) identifies disulfide dimers (m/z 255.12 for [2M+H]⁺) and oxidized sulfonic acids. Accelerated stability studies (40°C/75% RH) coupled with QbD principles quantify degradation kinetics. Class 2 solvents (e.g., acetonitrile) in HPLC minimize interference .

Q. Are there computational approaches to predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model thiol group interactions with solvents. DFT calculations (B3LYP/6-311+G**) evaluate oxidation potentials and bond dissociation energies. PubChem-derived structural data (InChI keys, stereochemistry) inform docking studies for biological activity predictions .

Q. Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Boiling Point | Not available (sensitive to oxidation) | |

| Storage Conditions | -20°C, inert atmosphere, dark | |

| Key NMR Shifts (¹H) | Cyclopropane: 0.5–1.5 ppm; S-H: ~1.4 ppm | |

| HRMS Exact Mass (C₇H₁₂S) | 128.0668 | |

| Recommended HPLC Solvent | Acetonitrile/water (gradient) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.